molecular formula C4H6O2 B8693883 3-Ethyloxiran-2-one CAS No. 52287-99-7

3-Ethyloxiran-2-one

Cat. No.: B8693883
CAS No.: 52287-99-7
M. Wt: 86.09 g/mol
InChI Key: ZOMPBXWFMAJRRU-UHFFFAOYSA-N
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Description

3-Ethyloxiran-2-one (CAS 17257-81-7), also known as 1-(3-ethyloxiran-2-yl)ethanone or 3,4-epoxy-2-hexanone, is an epoxide derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . The compound features an oxirane (epoxide) ring substituted with an ethyl group at position 3 and an acetyl group (ethanone) at position 2. Key computed properties include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 29.6 Ų, and two rotatable bonds, indicating moderate lipophilicity and reactivity typical of epoxides . This compound is of interest in organic synthesis due to its strained epoxide ring, which facilitates nucleophilic ring-opening reactions.

Properties

CAS No.

52287-99-7

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

3-ethyloxiran-2-one

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6-3/h3H,2H2,1H3

InChI Key

ZOMPBXWFMAJRRU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)O1

Origin of Product

United States

Preparation Methods

Alpha-Butyrolactone can be synthesized through several methods. One common synthetic route involves the acetylation of gamma-butyrolactone using acetaldehyde in the presence of an inorganic base as a catalyst . The reaction is carried out in an organic solvent, and the pH of the reaction mixture is adjusted to neutral using a dilute acid. The product is then isolated through post-treatment processes such as filtration and distillation .

Another method involves the dehydrogenation of 1,4-butanediol or the ring-closing of hydroxy acids . These methods are often preferred for industrial production due to their efficiency and high yield.

Chemical Reactions Analysis

Alpha-Butyrolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to alpha-acetyl-gamma-butyrolactone using ethyl acetate under alkaline conditions . Reduction reactions typically involve the use of reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.

Substitution reactions often occur in the presence of nucleophiles, resulting in the formation of substituted lactones. Common reagents used in these reactions include ethyl acetate and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Differences and Reactivity

  • The phenyl-substituted analog () introduces aromaticity, enhancing lipophilicity (higher XLogP3) and altering electronic properties due to resonance effects . 3-Methyloxiran-2-one () lacks the acetyl group, reducing complexity and reactivity compared to this compound .
  • Reactivity Trends: Epoxide ring strain drives reactivity, but substituent size and electronic effects modulate it. For example: The phenyl group in 1-[(2R,3S)-3-phenyl-2-oxiranyl]ethanone may stabilize transition states via resonance, accelerating certain reactions . 3,3-Dimethyl-2-acetyloxirane’s dimethyl groups hinder ring-opening reactions compared to the less bulky ethyl group in this compound .

Physicochemical Properties

  • Lipophilicity :

    • The phenyl-substituted analog (XLogP3 ~1.8) is more lipophilic than this compound (XLogP3 0.6), making it more membrane-permeable but less water-soluble .
    • The butenyl-containing derivative () combines alkyl and unsaturated groups, balancing lipophilicity and reactivity .
  • Polarity :

    • 3-Methyloxiran-2-one (TPSA ~26.3 Ų) is less polar than this compound (TPSA 29.6 Ų) due to the absence of an acetyl group .

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